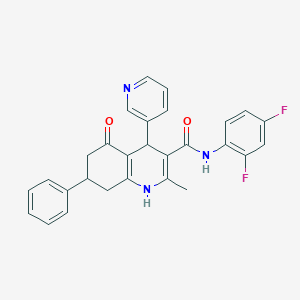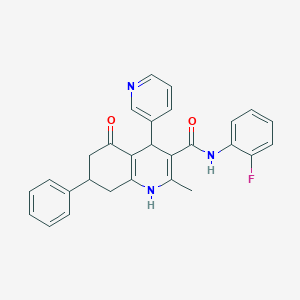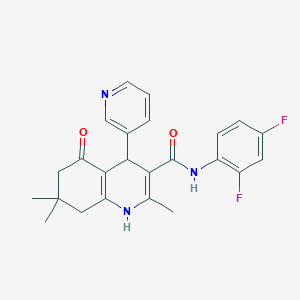![molecular formula C25H22ClF3N2O3 B303860 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303860.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CTQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CTQ is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives.
作用機序
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors, including COX-2, protein kinase C, and the mitogen-activated protein kinase (MAPK) pathway. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to interact with DNA and RNA, which may contribute to its anticancer properties. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's mechanism of action is complex and requires further investigation to fully understand its therapeutic potential.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2, which reduces inflammation and pain. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which inhibits their growth and proliferation. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to interact with DNA and RNA, which may contribute to its anticancer properties. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's effects on the body are still being studied, and further research is needed to fully understand its potential benefits and limitations.
実験室実験の利点と制限
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments, including its synthetic nature, high purity, and yield. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also a versatile compound that can be modified to enhance its properties or target specific enzymes or receptors. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's limitations include its complex mechanism of action, which requires further investigation. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's potential toxicity and side effects are also a concern, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, including its potential applications in drug development, cancer therapy, and inflammation treatment. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's mechanism of action requires further investigation, and more studies are needed to determine its safety and efficacy. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's potential as a therapeutic agent for various diseases and conditions is still being explored, and its full potential has yet to be realized. Further research is needed to fully understand N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's properties and potential applications.
Conclusion
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's potential as a therapeutic agent for various diseases and conditions is still being explored, and more research is needed to fully understand its properties and potential applications.
合成法
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline, 3-methoxybenzaldehyde, and 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in the presence of a catalyst and solvent. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired product. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been optimized to yield high purity and yield of the compound, making it suitable for various research applications.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pharmacology, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to act as a potent inhibitor of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to exhibit antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
特性
製品名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C25H22ClF3N2O3 |
分子量 |
490.9 g/mol |
IUPAC名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H22ClF3N2O3/c1-13-21(24(33)31-19-12-15(25(27,28)29)9-10-17(19)26)22(14-5-3-6-16(11-14)34-2)23-18(30-13)7-4-8-20(23)32/h3,5-6,9-12,22,30H,4,7-8H2,1-2H3,(H,31,33) |
InChIキー |
XWSSYGVNVWBDAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)



